Quantified Reactivity in Siloxane Formation: ρ-Value of 1.3 with Aryldimethylchlorosilanes
In a direct kinetic study, the reaction of benzyldimethylsilanol with substituted aryldimethylchlorosilanes in the presence of water yielded a Hammett ρ-value of 1.3. This value indicates a clear sensitivity to electronic effects of substituents on the aryl group, defining the reaction's transition state and allowing for predictable optimization of siloxane formation [1]. While no direct comparator ρ-value for other silanols was provided in the same study, this value is a key differentiator for this specific benzyl-substituted silanol under the given conditions.
| Evidence Dimension | Reaction kinetics (ρ-value) |
|---|---|
| Target Compound Data | ρ = 1.3 |
| Comparator Or Baseline | Substituted aryldimethylchlorosilanes (variable substituents) |
| Quantified Difference | ρ-value magnitude of 1.3, indicating a reaction mechanism sensitive to the electron-withdrawing or -donating nature of the substituent on the aryl group. |
| Conditions | Reaction in C6D6/dioxane (2.8/1) in the presence of H2O, monitored by 1H NMR spectroscopy. |
Why This Matters
The quantified ρ-value provides a predictable metric for reaction optimization in siloxane polymer synthesis, ensuring reproducible material properties.
- [1] Ruehlmann, K., Grosse-Ruyken, H., Scheller, D., & Scheim, U. (1988). Zur synthese von siloxanen: XIV. Die umsetzung von chlorsilanen mit silanolen im sauren medium. Journal of Organometallic Chemistry, 346(1), 39-48. View Source
